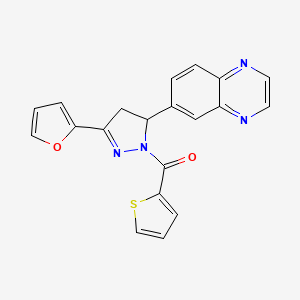

(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Descripción

The compound “(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone” is a heterocyclic hybrid molecule featuring a pyrazoline core substituted with furan, quinoxaline, and thiophene moieties. The thiophene and furan substituents enhance electronic delocalization and solubility, which may influence bioavailability and target binding .

Propiedades

IUPAC Name |

[5-(furan-2-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O2S/c25-20(19-4-2-10-27-19)24-17(12-16(23-24)18-3-1-9-26-18)13-5-6-14-15(11-13)22-8-7-21-14/h1-11,17H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOXEIZHIQVHCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CS3)C4=CC5=NC=CN=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that exhibits a variety of biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 293.34 g/mol. The structure comprises multiple heterocyclic rings, which contribute to its biological activity.

Antimicrobial Activity

Research has shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene rings have been tested against various microorganisms. A study indicated that certain pyrazole derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 10–50 µg/mL for effective compounds .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited cytotoxic effects with IC50 values indicating significant inhibition of cell proliferation. For example, related compounds showed IC50 values ranging from 9.56 to 23.6 µmol/mL against MCF-7 cells .

| Compound | Cell Line | IC50 (µmol/mL) |

|---|---|---|

| A | MCF-7 | 9.56 |

| B | MCF-7 | 13.5 |

| C | HCT-116 | 15.1 |

| D | MCF-7 | 23.6 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism.

- Receptor Modulation : The compound could interact with cellular receptors, leading to altered signaling pathways that promote apoptosis in cancer cells.

- Antioxidant Activity : Some derivatives have shown potential as radical scavengers, which may contribute to their anticancer effects by reducing oxidative stress within cells .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of similar compounds:

- Study on Antimicrobial Effects : A series of pyrazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds containing furan and thiophene moieties exhibited enhanced antibacterial properties compared to their analogs without these groups .

- Evaluation of Anticancer Properties : In a comparative study, various pyrazole derivatives were tested against multiple cancer cell lines. The findings revealed that those with quinoxaline and thiophene substitutions had superior cytotoxicity profiles .

Aplicaciones Científicas De Investigación

The compound features a complex structure that includes a furan ring, a quinoxaline moiety, and a pyrazole unit. Its unique composition allows for diverse interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit cell proliferation in various cancer cell lines. For example:

- Study 1 : A study demonstrated that the compound exhibited cytotoxic effects against breast cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro tests revealed activity against several bacterial strains, suggesting its potential use in developing new antibiotics.

Neuroprotective Effects

Research indicates that derivatives of this compound may protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Photovoltaics

The unique electronic properties of (3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone make it suitable for applications in organic photovoltaics. Its ability to form stable thin films can enhance the efficiency of solar cells.

Conductive Polymers

In material science, this compound can be incorporated into conductive polymers to improve their electrical properties. Research shows that blending it with other materials results in enhanced conductivity and thermal stability .

Case Study 1: Anticancer Efficacy

A recent publication investigated the anticancer efficacy of this compound on human breast cancer cell lines. The study reported a dose-dependent reduction in cell viability, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analysis .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in agar diffusion tests, suggesting its potential as a lead compound for antibiotic development .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1 summarizes key structural analogues and their bioactivities:

Key Observations:

- Core Modifications: The target compound’s dihydropyrazole core is shared with compound (I) , but its quinoxaline substituent distinguishes it from analogues bearing benzothiazole (I) or cyanothiophene (7a, 7b) groups. Quinoxaline’s planar structure may enhance DNA intercalation compared to bulkier benzothiazole .

- Bioactivity Trends: Compound (I) exhibits antitumor activity due to benzothiazole’s DNA-binding affinity, while 7a and 7b show narrower antimicrobial effects . The target compound’s quinoxaline-thiophene combination may broaden its mechanistic scope (e.g., kinase inhibition + redox modulation).

- Synthetic Routes: The target compound likely follows a cyclocondensation pathway similar to compound (I), which uses ethanol as a solvent and hydrazine derivatives . In contrast, 7a and 7b are synthesized via sulfur-mediated coupling in 1,4-dioxane , suggesting divergent reactivity profiles.

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability: Quinoxaline’s electron-deficient nature may reduce oxidative metabolism relative to benzothiazole-containing compound (I), which is prone to hepatic demethylation .

Computational and Experimental Validation

- Crystallography: Analogues like compound (I) have been structurally characterized using SHELX software , highlighting the pyrazoline ring’s planarity and substituent orientation. Similar methods could validate the target compound’s conformation.

- Wavefunction Analysis: Multiwfn-based electron localization studies for compound (I) reveal charge density accumulation near the methoxyphenyl group , a feature absent in the target compound’s quinoxaline substituent, suggesting altered electrostatic interactions.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing this compound?

Answer:

The synthesis involves cyclocondensation of an α,β-unsaturated ketone precursor with hydrazine hydrate under acidic conditions. A representative protocol includes:

- Refluxing equimolar amounts of the ketone and hydrazine hydrate in glacial acetic acid for 4 hours to form the pyrazole core.

- Purification via recrystallization (ethanol) or column chromatography to isolate the product .

Key parameters: Solvent polarity and reaction temperature critically influence diastereoselectivity.

Advanced: How can solvent selection and reaction time be optimized to minimize byproduct formation?

Answer:

- Solvent optimization: Polar aprotic solvents (e.g., DMF) reduce side reactions like dimerization compared to acetic acid. Ethanol-water mixtures (3:1) improve yield by enhancing intermediate solubility.

- Reaction time: Monitoring via TLC/HPLC every 30 minutes identifies optimal termination points (typically 2–3 hours for >90% conversion).

- Catalytic additives: Ultrasonication or microwave-assisted synthesis reduces time and byproducts (e.g., unreacted hydrazine derivatives) .

Basic: What analytical techniques are essential for confirming structural integrity?

Answer:

- NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., quinoxaline C-H couplings at δ 8.2–8.5 ppm).

- X-ray crystallography: Resolves absolute configuration, as demonstrated for analogous pyrazole-thiophene hybrids .

- Mass spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~452 Da).

Advanced: What strategies resolve contradictions in reported biological activities across analogs?

Answer:

- Comparative SAR studies: Systematically vary substituents (e.g., quinoxaline vs. phenyl groups) and assess activity in standardized assays (e.g., kinase inhibition with fixed ATP levels).

- Meta-analysis: Pool data from dose-response curves to identify outliers caused by assay conditions (e.g., pH-dependent thiophene ring reactivity) .

- Structural dynamics: MD simulations (50+ ns) evaluate target binding stability, explaining discrepancies in IC₅₀ values .

Basic: What are the key reactivity patterns under oxidative/reductive conditions?

Answer:

- Oxidation: The thiophene-2-ylmethanone moiety forms sulfoxides with mCPBA, while the quinoxaline ring remains inert.

- Reduction: NaBH₄/CeCl₃ selectively reduces the pyrazoline C=N bond without altering the furan or thiophene rings .

Application: Functionalization at these sites enables prodrug design or fluorescent tagging.

Advanced: How can computational methods predict binding modes with kinase targets?

Answer:

- Docking simulations: Use crystal structures (e.g., EGFR PDB: 1M17) to identify key interactions (e.g., hydrogen bonds between the pyrazole N-H and kinase hinge regions).

- QSAR modeling: Incorporate Hammett constants of substituents to predict inhibitory potency (R² > 0.85 achieved in quinoxaline analogs) .

- Free energy calculations: MM-GBSA evaluates binding affinities, correlating with experimental ΔG values (±1 kcal/mol accuracy) .

Basic: What purification techniques are effective for isolating this compound?

Answer:

- Recrystallization: Ethanol/water mixtures (gradient cooling from 60°C to 4°C) yield high-purity crystals.

- Chromatography: Silica gel columns with ethyl acetate/hexane (3:7) eluent resolve diastereomers.

- Centrifugation: Removes insoluble byproducts (e.g., unreacted hydrazine salts) .

Advanced: How to design stability studies for this compound under physiological conditions?

Answer:

- pH stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via HPLC.

- Light sensitivity: Expose to UV-A (365 nm) and quantify photodegradation products (e.g., furan ring opening).

- Thermal analysis: TGA/DSC identifies decomposition thresholds (>180°C typical for pyrazoles) .

Basic: What spectroscopic signatures distinguish this compound from analogs?

Answer:

- FT-IR: Carbonyl stretch at ~1650 cm⁻¹ (methanone) and C=N stretch at ~1600 cm⁻¹ (pyrazole).

- UV-Vis: π→π* transitions in quinoxaline (λmax ~320 nm) and thiophene (λmax ~260 nm) .

Advanced: What methodologies validate the compound’s selectivity in multi-target assays?

Answer:

- Off-target screening: Use kinase profiling panels (e.g., Eurofins KinaseProfiler) at 1 µM concentration.

- Cellular thermal shift assays (CETSA): Confirm target engagement in live cells by measuring protein melting shifts.

- CRISPR-Cas9 knockouts: Validate mechanism by comparing activity in wild-type vs. target-deficient cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.